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Introduction

The measurement of glucose uptake in response to insulin stimulation is fundamental to
research in diabetes, metabolic disorders, and oncology. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-
yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that
serves as a powerful tool for monitoring glucose transport into living cells.[1][2][3] Unlike
traditional radiolabeled methods, 2-NBDG provides a non-radioactive, sensitive, and high-
throughput compatible method for assessing glucose uptake.[4][5] This document provides
detailed application notes and protocols for utilizing 2-NBDG to measure insulin-stimulated
glucose uptake in both in vitro and in vivo settings.

2-NBDG is transported into cells via glucose transporters (GLUTS). Upon entry, it is
phosphorylated by hexokinase, trapping the fluorescent molecule intracellularly. The
accumulated fluorescence is directly proportional to the rate of glucose uptake and can be
guantified using fluorescence microscopy, flow cytometry, or a microplate reader.

Core Concepts: The Insulin Signhaling Pathway

Insulin initiates a complex signaling cascade to facilitate glucose uptake, primarily in muscle
and adipose tissues. This process is crucial for maintaining glucose homeostasis. The binding
of insulin to its receptor on the cell surface triggers a series of intracellular events, culminating
in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma
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membrane. This increases the number of functional glucose transporters on the cell surface,
thereby enhancing glucose uptake from the bloodstream.

Below is a diagram illustrating the key steps in the insulin signaling pathway leading to glucose
uptake.

Click to download full resolution via product page
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Protocols
In Vitro Insulin-Stimulated 2-NBDG Uptake Assay

This protocol is designed for adherent cell cultures, such as C2C12 myotubes or 3T3-L1
adipocytes, grown in multi-well plates.

Experimental Workflow Diagram
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Caption: General workflow for an in vitro 2-NBDG glucose uptake assay.

Materials:

« Differentiated cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a black, clear-bottom 96-
well plate

* 2-NBDG (stored at -20°C, protected from light)
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¢ Insulin solution

e Glucose-free DMEM or Krebs-Ringer buffer (KRB)

e Bovine Serum Albumin (BSA)

o Phosphate-Buffered Saline (PBS)

o Cell lysis buffer (for plate reader assays)

o Fluorescence microplate reader, fluorescence microscope, or flow cytometer
(Excitation/Emission ~465/540 nm)

Protocol Steps:

o Cell Culture and Differentiation:

o Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

o Culture and differentiate cells according to a standard protocol for the chosen cell line
(e.g., for C2C12s, differentiate into myotubes over 4-6 days).

e Cell Starvation:

o

Aspirate the culture medium.

o Wash the cells once with warm PBS.

o Incubate the cells in serum-free, low-glucose or glucose-free medium (e.g., DMEM with
1% BSA) for a period ranging from 2 to 18 hours. A shorter starvation period of 30-120
minutes is often sufficient.

o Note: Prolonged starvation can induce stress and alter cell metabolism. It is crucial to
optimize the starvation time for your specific cell type.

e |nsulin Stimulation:

o Aspirate the starvation medium.
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o Add fresh glucose-free medium containing the desired concentration of insulin (typically
100-200 nM). For the basal (unstimulated) control wells, add medium without insulin.

o Incubate at 37°C for 15-30 minutes.

e 2-NBDG Incubation:

o To each well, add 2-NBDG to a final concentration of 50-200 uM. Some protocols suggest
up to 400 puM.

o Incubate at 37°C for 10-30 minutes, protected from light. The incubation time should be
optimized to ensure a linear uptake range.

e Stopping the Uptake:
o Aspirate the 2-NBDG containing medium.

o Quickly wash the cells 2-3 times with ice-cold PBS to remove extracellular 2-NBDG and
stop further uptake.

e Quantification:

o Microplate Reader: Lyse the cells in a suitable buffer. Measure the fluorescence in the
lysate using a microplate reader (EX/Em ~465/540 nm).

o Fluorescence Microscopy: Add fresh PBS to the wells and immediately image the cells
using a fluorescence microscope with a FITC filter set.

o Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution (e.g.,
EDTA-based). Resuspend the cells in cold PBS and analyze them on a flow cytometer
using the FITC channel.

Experimental Controls:
o Basal Uptake: Cells not stimulated with insulin.

« Inhibitor Control: Pre-incubate cells with a glucose transporter inhibitor (e.g., 100 uM
Phloretin or Cytochalasin B) before adding 2-NBDG to confirm transporter-mediated uptake.
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e Background Control: Wells without cells to measure background fluorescence.

Data Presentation: In Vitro Protocol Parameters

Parameter

Recommended
Range

Cell Line Examples  Source

Cell Starvation Time

30 min - 18 hours

C2C12, A549, 3T3
Adipocytes

Insulin Concentration

100 nM - 200 nM

C2C12, Human

Myocytes
Insulin Incubation ]
i 15 - 30 minutes C2C12
Time
2-NBDG CHO-K1, C2C12,
) 50 pM - 400 uM
Concentration 4T07

2-NBDG Incubation
Time

10 - 30 minutes

Jurkat, CHO-K1,
Cc2C12

In Vivo Insulin-Stimulated 2-NBDG Uptake Assay

This protocol is a general guideline for assessing glucose uptake in tissues of live mice.

Materials:

» Mice (fasted overnight)

e 2-NBDG solution (sterile)

e Insulin solution (sterile)

o Sterile 1X DPBS

¢ Anesthesia

e Dissection tools
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» Tissue homogenization buffer

e Flow cytometer or fluorescence microscope

Protocol Steps:

e Preparation:

o Dissolve 2-NBDG in sterile 1X DPBS to a concentration of 5 mM (1.71 mg/mL).

o Fast mice overnight to lower basal blood glucose levels.

e |nsulin Stimulation:

o Administer insulin via intraperitoneal (IP) injection. The dose and timing should be

optimized based on the mouse model and experimental goals.

o 2-NBDG Administration:

o At the peak of insulin action, inject 100 pL of the 5 mM 2-NBDG solution (500 nmol per

injection) via the tail vein.

o Uptake Period:

o Allow 2-NBDG to circulate and be taken up by tissues for approximately 30 minutes.

e Tissue Harvest:

o Euthanize the mouse via an approved method.

o Quickly harvest tissues of interest (e.g., skeletal muscle, adipose tissue, liver).

o Note: Proceed to analysis as quickly as possible, as 2-NBDG can be metabolized over

time.

e Sample Preparation and Analysis:

o For Flow Cytometry: Prepare single-cell suspensions from the harvested tissues using

appropriate enzymatic digestion and mechanical dissociation protocols. Analyze the cells
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for 2-NBDG fluorescence in the FITC channel.

o For Microscopy: Prepare frozen tissue sections using a cryostat. Mount the sections on
slides and image using a fluorescence microscope.

Data Presentation: In Vivo Protocol Parameters

Parameter Recommended Value Source

2-NBDG Stock Concentration 5 mM in sterile DPBS

Injection Volume 100 pL

Dose per Injection 500 nmol

Route of Administration Tail Vein Injection
Uptake Time 30 minutes

Important Considerations and Limitations

o Transporter Specificity: While widely used, some studies suggest that 2-NBDG uptake may
not be exclusively mediated by GLUT transporters and could involve transporter-independent
mechanisms. Therefore, results should be validated with appropriate controls, such as
transporter inhibitors.

o Cell Type Variability: The optimal conditions for starvation, stimulation, and 2-NBDG
incubation can vary significantly between different cell types. It is essential to empirically
determine the optimal parameters for each experimental system.

o Fluorescence Compatibility: The emission spectrum of 2-NBDG can overlap with other
common fluorophores like GFP and YFP. This should be considered when designing
multiplexing experiments.

o Metabolism: Once inside the cell, 2-NBDG is metabolized into a non-fluorescent derivative.
Assays should be designed to capture the initial uptake rate before significant metabolism
occurs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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